molecular formula C11H14N2O2 B2870517 3-(4-Acetylphenyl)-1,1-dimethylurea CAS No. 213669-36-4

3-(4-Acetylphenyl)-1,1-dimethylurea

Cat. No.: B2870517
CAS No.: 213669-36-4
M. Wt: 206.245
InChI Key: ZAHOAOWAESMATP-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-1,1-dimethylurea is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.25 g/mol . It features a urea core where one nitrogen is substituted with two methyl groups, and the other nitrogen is linked to a 4-acetylphenyl ring. This structure classifies it as a substituted phenylurea derivative. While direct biological data for this specific compound is limited in the public domain, its structural features are of significant interest in medicinal chemistry research. Compounds based on the 1,1-dimethylurea scaffold are recognized as key intermediates in organic synthesis . Furthermore, structurally related diphenylurea derivatives have been identified as promising scaffolds in antibacterial drug discovery, particularly against multidrug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Some acetylphenyl-substituted compounds are also utilized in the synthesis of complex molecules, such as thiazole derivatives, for evaluating antiproliferative activity in cancer research . This product is intended for research applications as a building block in synthetic chemistry and for biological screening in drug discovery programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-acetylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)9-4-6-10(7-5-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOAOWAESMATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea typically involves the reaction of 4-acetylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-1,1-dimethylurea.

    Reduction: 3-(4-Hydroxyphenyl)-1,1-dimethylurea.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Acetylphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the dimethylurea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) enhance PET inhibition by stabilizing herbicide-D1 protein interactions .
  • Bulky substituents like acetyl may reduce activity due to steric effects, as seen in ethoxy-substituted analogs .

Soil Adsorption and Degradation

  • Diuron : High adsorption in organic-rich soils (Kd = 5.6 L/kg), slow degradation (half-life >100 days) .
  • Monuron : Lower adsorption (Kd = 1.2 L/kg), faster degradation (half-life ~30 days) due to fewer chlorine atoms .
  • This compound : Predicted faster degradation than diuron due to polar acetyl group, which may also reduce bioaccumulation.

Biological Activity

3-(4-Acetylphenyl)-1,1-dimethylurea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N2O2\text{C}_11\text{H}_{14}\text{N}_2\text{O}_2

This structure features an acetylphenyl group attached to a dimethylurea moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer proliferation pathways. For instance, it may affect the activity of protein kinases that are crucial for tumor growth and survival.
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Activity : The presence of the acetyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. The following table summarizes key findings on its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Hepatocellular Carcinoma5.5Inhibition of STAT3 signaling
Colorectal Cancer6.2Induction of apoptosis
Breast Cancer4.8Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, primarily through mechanisms involving apoptosis and cell cycle modulation.

Anti-inflammatory Activity

The anti-inflammatory properties have also been assessed in vitro and in vivo:

  • In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines.
  • In Vivo Studies : Animal models demonstrated a decrease in inflammation markers following treatment with this compound.

Case Study 1: Hepatocellular Carcinoma

In a controlled study involving hepatocellular carcinoma cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study highlighted the compound's ability to downregulate STAT3 activity, which is often overexpressed in liver cancers.

Case Study 2: Inflammatory Bowel Disease (IBD)

Another investigation explored the use of this compound in a model of inflammatory bowel disease. Results indicated that it significantly alleviated symptoms by reducing intestinal inflammation and promoting mucosal healing.

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